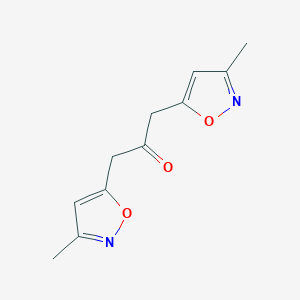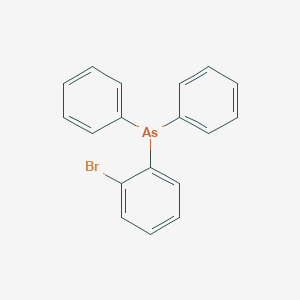
o-Bromophenyl-diphenyl arsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Bromophenyl-diphenyl arsine: is an organoarsenic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a diphenyl arsine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Bromophenyl-diphenyl arsine typically involves the reaction of o-bromophenyl lithium with diphenyl arsine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Bromophenyl-diphenyl arsine can undergo oxidation reactions to form the corresponding oxide.
Reduction: The compound can be reduced to form the corresponding arsine.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of diphenyl arsine.
Substitution: Formation of substituted o-bromophenyl derivatives.
Scientific Research Applications
Chemistry: o-Bromophenyl-diphenyl arsine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential use in biological assays and as a probe for studying arsenic metabolism in living organisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other organoarsenic compounds.
Mechanism of Action
The mechanism of action of o-Bromophenyl-diphenyl arsine involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is mediated by the arsenic atom, which forms strong bonds with sulfur and nitrogen atoms in the target molecules. The pathways involved include the disruption of cellular redox balance and interference with signal transduction processes.
Comparison with Similar Compounds
o-Bromophenyl-diphenylphosphine: Similar in structure but contains a phosphorus atom instead of arsenic.
Diphenyl arsine chloride: Lacks the bromophenyl group.
Triphenyl arsine: Contains three phenyl groups attached to arsenic.
Uniqueness: o-Bromophenyl-diphenyl arsine is unique due to the presence of both bromine and arsenic in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these elements allows for versatile chemical modifications and the formation of a wide range of derivatives.
Properties
CAS No. |
57170-67-9 |
|---|---|
Molecular Formula |
C18H14AsBr |
Molecular Weight |
385.1 g/mol |
IUPAC Name |
(2-bromophenyl)-diphenylarsane |
InChI |
InChI=1S/C18H14AsBr/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
ZSXZTJQXSDTKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
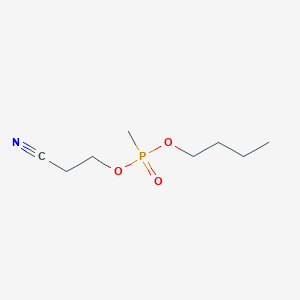
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)

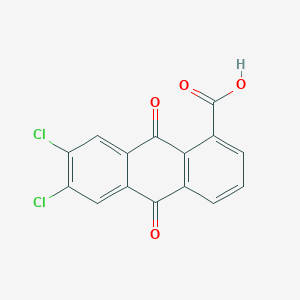
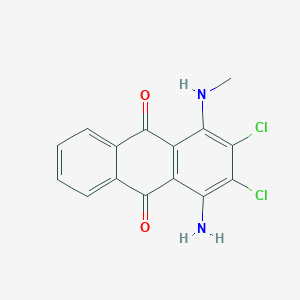
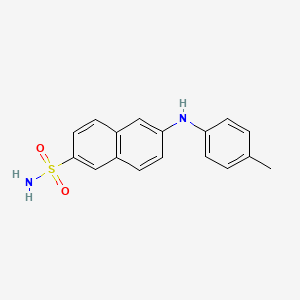
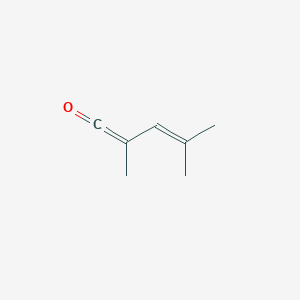
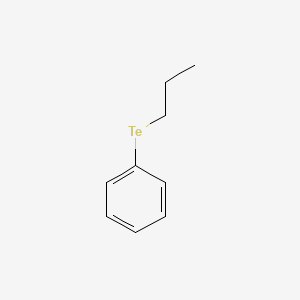
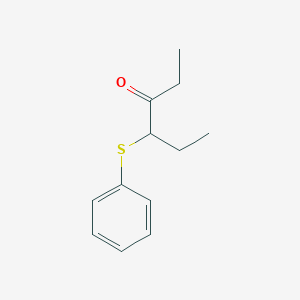
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

